molecular formula C15H21F3N2O4 B2693136 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate CAS No. 471916-70-8

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate

Cat. No.: B2693136
CAS No.: 471916-70-8
M. Wt: 350.338
InChI Key: WRBDXNUKVFNZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is a chemical compound with the molecular formula C15H21F3N2O4 and a molecular weight of 350.33 g/mol . This compound is often used in proteomics research applications . It is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a trifluoroacetate moiety.

Chemical Reactions Analysis

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBDXNUKVFNZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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